molecular formula C10H10BO5P B11763406 [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid

[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid

Katalognummer: B11763406
Molekulargewicht: 251.97 g/mol
InChI-Schlüssel: QSWAJSZWAZATMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid is a compound that features both boron and phosphorus functional groups attached to a naphthalene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid typically involves the reaction of naphthalene derivatives with boron and phosphorus reagents. One common method is the Suzuki–Miyaura coupling, which uses boronic acids or esters and phosphonic acid derivatives under palladium catalysis . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid can undergo various types of chemical reactions, including:

    Oxidation: The boron and phosphorus groups can be oxidized to form boronic acids and phosphonic acids, respectively.

    Reduction: The compound can be reduced to form boranes and phosphines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions include boronic acids, phosphonic acids, boranes, phosphines, and various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid involves its interaction with specific molecular targets. The boron and phosphorus groups can form covalent bonds with biological molecules, altering their function and activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid apart from these similar compounds is its dual functionality, combining both boron and phosphorus groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly valuable in applications requiring both boron and phosphorus chemistry.

Eigenschaften

Molekularformel

C10H10BO5P

Molekulargewicht

251.97 g/mol

IUPAC-Name

(6-borononaphthalen-2-yl)phosphonic acid

InChI

InChI=1S/C10H10BO5P/c12-11(13)9-3-1-8-6-10(17(14,15)16)4-2-7(8)5-9/h1-6,12-13H,(H2,14,15,16)

InChI-Schlüssel

QSWAJSZWAZATMU-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)P(=O)(O)O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.